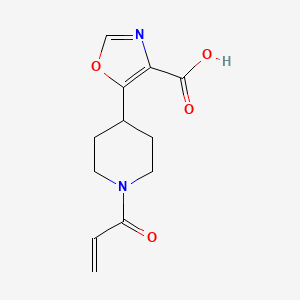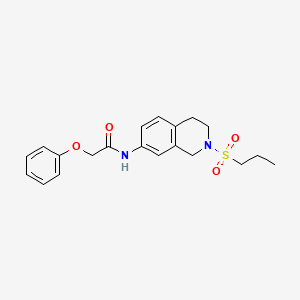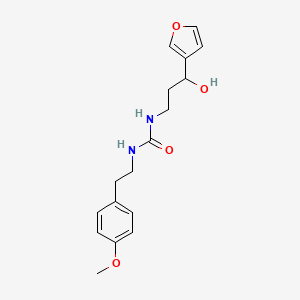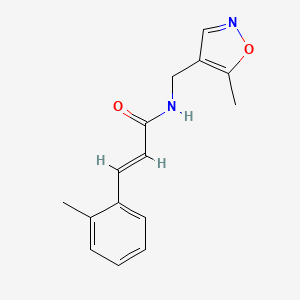
5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as POCA and belongs to the class of oxazole carboxylic acid derivatives. POCA has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Applications De Recherche Scientifique
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are crucial for creating peptidomimetics or biologically active compounds using a triazole scaffold, has been improved by a ruthenium-catalyzed cycloaddition protocol. This methodology facilitates the synthesis of triazole-containing dipeptides and HSP90 inhibitors, demonstrating the compound's utility in developing biologically active molecules (Ferrini et al., 2015).
Synthesis of Phosphonodipeptides
Phosphonodipeptides, which have retained optical purity, were synthesized starting from phthalimidoalkanoylamines. This synthesis route highlights the use of 5-amino-1,3-oxazol-4-ylphosphonic acid derivatives in creating compounds with potential biological activity (Lukashuk et al., 2015).
Polymorphism and Isostructurality Studies
Research on the polymorphism of biologically active 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives contributes to understanding the structural variability and stability of these compounds. Such studies are essential for pharmaceutical development and material science (Mazur et al., 2017).
Antioxidant Properties of Triazoles
The development and evaluation of antioxidant activities of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles show the compound's potential in creating antioxidant agents. This research indicates the compound's relevance in developing treatments for oxidative stress-related diseases (Dovbnya et al., 2022).
Synthesis of Functionalized Oxazoles
A three-step method for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles from acrylic acid derivatives demonstrates the versatility of the compound in organic synthesis and potential applications in materials science (Pankova et al., 2015).
Propriétés
IUPAC Name |
5-(1-prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-2-9(15)14-5-3-8(4-6-14)11-10(12(16)17)13-7-18-11/h2,7-8H,1,3-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKQUAHYVWNVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=C(N=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-7-fluoroquinoline-4-carboxylic acid](/img/structure/B2904588.png)

![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3S)-3-methoxycarbonylcyclopentyl]amino]piperidine-1-carboxylate](/img/structure/B2904590.png)
![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2904591.png)
![4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride](/img/structure/B2904594.png)
![Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2904595.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904596.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2904597.png)


![2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2904604.png)
![N-(3-chloro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904605.png)
